2-[(3,4-Dichlorophenoxy)methyl]oxirane
Overview
Description
2-[(3,4-Dichlorophenoxy)methyl]oxirane, also known as Epichlorohydrin, is a chemical compound that is widely used in the chemical industry for the production of various products. It is an organic compound with the chemical formula C3H5ClO. Epichlorohydrin is a colorless liquid that has a pungent odor and is highly reactive.
Scientific Research Applications
Gene Mutations and Micronuclei Induction
2-[(3,4-Dichlorophenoxy)methyl]oxirane, as a type of oxirane, has been studied for its potential to induce genetic mutations and chromosomal aberrations in mammalian cells. Research showed that oxiranes could induce gene mutations and the formation of micronuclei in mammalian cells, suggesting genetic toxicity at certain concentrations (Schweikl, Schmalz, & Weinmann, 2004).
Catalytic Hydrogenation Studies
Oxirane and its derivatives have been the subject of theoretical studies in catalytic hydrogenation processes. These studies are crucial for understanding the chemical transformations and potential applications of oxiranes in industrial chemistry (Kuevi, Atohoun, & Mensah, 2012).
Stability in Aqueous Systems
The stability of oxirane compounds in aqueous systems is of significant interest, especially for applications in dental materials. Siloranes, which contain oxirane functionality, have been evaluated for their stability and chemical reactivity in biological environments (Eick et al., 2006).
Electrosynthesis and Electrochromic Properties
2-[(3,4-Dichlorophenoxy)methyl]oxirane and related compounds have been explored in the electrosynthesis of polymers. These studies are essential for understanding the electrochemical and optical properties of oxirane derivatives, which are useful in various technological applications (Zhang et al., 2014).
Polymer Chemistry and Ring-Opening Polymerization
The ring-opening polymerization of oxirane compounds leads to the formation of polymers with specific structural features. These polymers have potential applications in materials science due to their unique physical and chemical properties (Merlani et al., 2015).
Herbicide Activity
Studies on the physiological effects of certain oxirane derivatives, similar in structure to 2-[(3,4-Dichlorophenoxy)methyl]oxirane, have shown herbicidal activity. These compounds can influence plant growth and development, indicating potential agricultural applications (Shimabukuro et al., 1978).
Gas-Phase Reaction Kinetics
The kinetics of gas-phase reactions involving oxiranes is a critical area of study, providing insights into atmospheric chemistry and environmental sciences (Kind et al., 1996).
Quantum-Theoretical Investigation
Quantum-theoretical investigations of oxiranes, including their circular dichroism spectra, offer valuable information for understanding the electronic structure and stereochemical properties of these compounds (Carnell et al., 1991).
properties
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJEEOYPXGFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276372 | |
Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenoxy)methyl]oxirane | |
CAS RN |
2212-07-9, 21320-30-9 | |
Record name | Propane, 1-(2,4-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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